1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone
Description
Properties
IUPAC Name |
1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQZAOQKGDEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357579 | |
| Record name | SBB023539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18391-77-0 | |
| Record name | SBB023539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PTH-Sarcosine CAS number and molecular weight
Standardization, Synthesis, and Analytical Profiling in Protein Sequencing
Executive Summary
In the context of automated protein sequencing and proteomic analysis, PTH-Sarcosine (Phenylthiohydantoin-Sarcosine) serves as a critical reference standard. It represents the stable end-product derived from the Edman degradation of Sarcosine (N-methylglycine), a non-proteinogenic amino acid frequently encountered in peptide antibiotics, metabolic intermediates, and engineered peptoids.
This guide provides a rigorous technical breakdown of PTH-Sarcosine, focusing on its physicochemical properties, mechanistic generation, and high-performance liquid chromatography (HPLC) validation protocols.
Part 1: Physicochemical Profile
Precise characterization of the reference standard is the prerequisite for accurate identification in complex matrices. PTH-Sarcosine differs from standard PTH-amino acids due to the N-methylation on the imidazolidinone ring, which alters its hydrophobicity and retention characteristics.
Core Data Specifications
| Parameter | Technical Specification |
| Chemical Name | 1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one |
| Common Abbreviation | PTH-Sarcosine; PTH-Sar |
| CAS Registry Number | 17625-76-2 |
| Molecular Formula | |
| Molecular Weight | 206.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate |
| Melting Point | 134°C - 136°C |
Structural Significance
Unlike PTH-Glycine, PTH-Sarcosine possesses a methyl group at the N1 position of the hydantoin ring. This structural modification eliminates the amide proton typically available for hydrogen bonding in other PTH-amino acids.
-
Impact: This modification significantly affects chromatographic selectivity, often resulting in a distinct elution shift compared to PTH-Glycine and PTH-Alanine in reverse-phase systems.
Part 2: Mechanistic Generation (Edman Degradation)
To understand the presence of PTH-Sarcosine in a sample, one must understand the causality of its formation. It is generated via the Edman degradation cycle, a three-stage reaction sequence: Coupling, Cleavage, and Conversion.
The Reaction Pathway
-
Coupling: Phenylisothiocyanate (PITC) reacts with the secondary amine of the N-terminal Sarcosine under basic conditions to form the PTC-polypeptide.
-
Cleavage: Anhydrous acid (TFA) induces cyclization, releasing the unstable Anilinothiazolinone (ATZ-Sarcosine).
-
Conversion: Aqueous acid converts the ATZ intermediate into the stable PTH-Sarcosine isomer.
Pathway Visualization
The following diagram illustrates the transformation flow, highlighting the specific stability shift from ATZ to PTH.
Figure 1: The chemical evolution of Sarcosine through the Edman degradation cycle to its stable PTH derivative.
Part 3: Analytical Protocol & Validation
Standard Preparation Workflow
Objective: Create a stable 100 pmol/µL stock solution for HPLC calibration.
-
Weighing: Accurately weigh 2.06 mg of crystalline PTH-Sarcosine (CAS 17625-76-2).
-
Solubilization: Dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN). Vortex for 30 seconds to ensure complete dissolution.
-
Note: Do not use protic solvents (water/methanol) for the primary stock if long-term storage is intended, as slow hydrolysis can occur.
-
-
Dilution: Dilute the stock 1:100 using the system mobile phase (typically Acetate buffer/ACN mix) immediately prior to injection to minimize solvent mismatch peaks.
HPLC Separation Parameters
PTH-Sarcosine is hydrophobic relative to early eluters (like PTH-Aspartic Acid) but less hydrophobic than PTH-Leucine.
-
Column: C18 Reverse Phase (e.g., 3.5 µm, 2.1 x 150 mm).
-
Temperature: 55°C (Critical for resolution of steric isomers).
-
Detection: UV at 269 nm (primary max) and 254 nm.
-
Mobile Phase A: 3.5 mM Sodium Acetate, pH 3.8 + 5% THF.
-
Mobile Phase B: Acetonitrile.
Identification Logic (Self-Validating System)
To validate that a peak is indeed PTH-Sarcosine and not a co-eluting contaminant:
-
Retention Time Check: PTH-Sarcosine typically elutes between PTH-Alanine and PTH-Valine in standard gradients.
-
Spectral Confirmation: The UV spectrum must show a characteristic absorbance maximum at ~269 nm.
-
DTT Insensitivity: Unlike PTH-Cystine, PTH-Sarcosine retention is unaffected by the presence of Dithiothreitol (DTT) in the sample buffer.
Chromatographic Logic Flow
Figure 2: Decision logic for validating PTH-Sarcosine identity in complex chromatograms.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87902, 1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one. Retrieved from [Link]
-
Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. (Foundational methodology for PTH derivation). Retrieved from [Link]
An In-depth Technical Guide on the Utilization of PTH-N-methylglycine as a Reference Standard in Edman Degradation
This guide provides a comprehensive technical overview of the role and application of the Phenylthiohydantoin (PTH)-N-methylglycine reference standard in N-terminal protein sequencing via Edman degradation. It is intended for researchers, scientists, and drug development professionals engaged in protein characterization and analysis.
Foundational Principles: The Edman Degradation Chemistry
Edman degradation remains a cornerstone technique for determining the N-terminal sequence of proteins and peptides.[1][2][3] Developed by Pehr Edman, this method facilitates the sequential removal and identification of amino acid residues from the N-terminus of a polypeptide chain.[2][4] The process is a cyclical chemical reaction with three primary stages: coupling, cleavage, and conversion.[1][5]
-
Coupling: Under alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC), also known as Edman's reagent, to form a phenylthiocarbamoyl (PTC) derivative.[1][2][6]
-
Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the PTC-peptide bond is cleaved, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[7][8]
-
Conversion: The ATZ-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions. This stable PTH-amino acid is then identified, typically by High-Performance Liquid Chromatography (HPLC).[2][7]
The cycle is then repeated on the shortened peptide to identify the subsequent amino acid residue.[1] Modern automated sequencers can perform 30 to 60 of these cycles with high efficiency.[2]
Caption: The cyclical workflow of Edman degradation.
The Challenge of N-Methylated Amino Acids in Protein Sequencing
Post-translational modifications (PTMs) add a layer of complexity to protein analysis. N-terminal methylation, the addition of a methyl group to the N-terminal amino group, is one such modification that can interfere with standard Edman degradation.[9] Specifically, the presence of an N-methylated amino acid at the N-terminus, such as N-methylglycine (sarcosine), presents a unique challenge.
N-methylglycine is a naturally occurring amino acid derivative found in various tissues and is an intermediate in glycine metabolism.[10][11] Its structure features a secondary amine at the N-terminus, which can alter its reactivity with PITC compared to the primary amines of the 20 common amino acids.[10] While PITC can react with secondary amines, the efficiency and stability of the resulting derivative may differ, potentially leading to ambiguous sequencing results.[6][12]
Furthermore, N-terminal blocking modifications, including methylation, can altogether impede the Edman degradation process, as a free primary or secondary amine is required for the initial coupling reaction with PITC.[2][9][13]
The Critical Role of a PTH-N-methylglycine Reference Standard
To accurately identify N-methylated amino acids during Edman sequencing, a corresponding PTH reference standard is indispensable. The identification of PTH-amino acids by HPLC is almost entirely based on comparing the retention time of the unknown peak from the sequencer with the retention times of known PTH-amino acid standards.[14][15][16] Without a PTH-N-methylglycine standard, a peak corresponding to this modified amino acid could be misidentified or overlooked.
The use of a PTH-N-methylglycine standard serves several critical functions:
-
Unambiguous Identification: It provides a definitive retention time for the PTH derivative of N-methylglycine under specific HPLC conditions, allowing for its positive identification in a sequencing run.
-
Method Validation: It allows for the validation of the HPLC method's ability to separate PTH-N-methylglycine from other common PTH-amino acids, ensuring the accuracy of the sequencing data.
-
Troubleshooting: In cases of unexpected or "mystery" peaks in the chromatogram, the PTH-N-methylglycine standard can be used to rule in or rule out the presence of this modification.
Synthesis and Characterization of PTH-N-methylglycine
The synthesis of a PTH-N-methylglycine standard is a prerequisite for its use. This can be achieved through a two-step process mirroring the Edman degradation chemistry on the free amino acid.
Synthesis Protocol
-
Coupling Reaction:
-
Dissolve N-methylglycine (sarcosine) in a suitable buffer, such as 50% aqueous pyridine, to maintain an alkaline pH.[10]
-
Add PITC in a molar excess (e.g., 1.5-fold) to the N-methylglycine solution.
-
Incubate the reaction at a controlled temperature, for instance, 40-50°C, for approximately 30-60 minutes to form the PTC-N-methylglycine derivative.
-
-
Conversion to PTH-N-methylglycine:
-
After the coupling reaction, dry the sample under a vacuum.
-
Add a strong acid, such as 25% TFA, and incubate at a slightly elevated temperature (e.g., 50°C) for 30 minutes to facilitate the cyclization and conversion to the PTH derivative.
-
Dry the sample again and reconstitute it in a suitable solvent for HPLC analysis, such as acetonitrile/water.
-
Characterization
The synthesized PTH-N-methylglycine should be characterized to confirm its identity and purity before use as a reference standard.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for PTH-N-methylglycine (C₁₀H₁₀N₂OS) is approximately 206.26 g/mol .
-
High-Performance Liquid Chromatography (HPLC): The purity of the standard can be assessed by reverse-phase HPLC. A pure standard should yield a single, sharp peak.
HPLC Analysis of PTH-Amino Acids Including PTH-N-methylglycine
The separation and identification of PTH-amino acids are typically performed using reverse-phase HPLC (RP-HPLC) with UV detection at 254 or 269 nm.[17] The choice of column, mobile phase, and gradient is crucial for achieving optimal resolution of all PTH derivatives.[15][18]
Recommended HPLC Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reverse-phase, 3 or 5 µm particle size | Provides good hydrophobic selectivity for separating the various PTH-amino acids. |
| Mobile Phase A | Aqueous buffer (e.g., 5% THF in water with acetate/phosphate buffer, pH ~3.8-5.0) | The aqueous phase allows for the elution of more polar PTH-amino acids. |
| Mobile Phase B | Acetonitrile | The organic modifier elutes the more hydrophobic PTH-amino acids. |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B | A gradient is necessary to resolve the wide range of polarities among the PTH-amino acids.[18] |
| Flow Rate | 0.5 - 1.5 mL/min | A typical flow rate for standard analytical HPLC columns.[19] |
| Temperature | 30 - 50°C | Elevated temperatures can improve peak shape and reduce viscosity, but may affect the stability of some PTH derivatives. |
| Detection | UV at 254 or 269 nm | The phenyl and thiohydantoin rings of the PTH derivatives have strong absorbance at these wavelengths.[17] |
Expected Retention Behavior of PTH-N-methylglycine
The retention time of PTH-N-methylglycine in a standard RP-HPLC system will depend on its polarity relative to other PTH-amino acids. The N-methyl group adds hydrophobicity compared to PTH-glycine. Therefore, it is expected to have a slightly longer retention time than PTH-glycine. The exact retention time must be determined empirically by injecting the synthesized standard into the calibrated HPLC system.
Caption: Workflow for PTH-amino acid identification using HPLC.
Self-Validating Protocols and Trustworthiness
For the sequencing data to be trustworthy, the entire workflow must be self-validating. This is achieved through:
-
Initial Calibration Run: Before sequencing a batch of unknown samples, a standard mixture of all 20 common PTH-amino acids, plus any relevant modified standards like PTH-N-methylglycine, should be run on the HPLC. This calibrates the retention times for that specific column and mobile phase batch.
-
Regular Standard Injections: Periodically injecting the standard mix during a long sequencing run can help to account for any drift in retention times.
-
Blank Injections: Running blank injections (solvent only) between samples helps to identify any carryover from previous cycles.[12]
-
Internal Standards: While not always implemented in automated sequencers, the use of an internal standard can help to normalize for variations in injection volume and detector response.
Conclusion and Future Perspectives
The accurate N-terminal sequencing of proteins containing N-methylated amino acids by Edman degradation is critically dependent on the availability and use of a high-purity PTH-N-methylglycine reference standard. This standard enables the unambiguous identification of N-methylglycine residues by providing a calibrated retention time in the HPLC analysis step. As interest in the role of post-translational modifications in protein function and disease grows, the need for a comprehensive library of modified PTH-amino acid standards will become increasingly important for the continued relevance of Edman degradation in proteomics research. While mass spectrometry offers a powerful alternative for protein sequencing, Edman degradation remains a highly precise and reliable method, particularly for the definitive identification of N-terminal residues.[1][20]
References
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Crabb, J. W. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In The Protein Protocols Handbook (pp. 637-646). Humana Press. [Link]
-
Wikipedia. Edman degradation. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
Fiveable. Edman degradation Definition. [Link]
-
Chemistry LibreTexts. (2024). 25.7: Peptide Sequencing- The Edman Degradation. [Link]
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-ANALYSIS OF PTH-AMINO ACIDS. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]
-
Springer Nature Experiments. Identification of PTH-Amino Acids by HPLC. [Link]
-
Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In eLS. John Wiley & Sons, Ltd. [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing, Edman Degradation. [Link]
-
Taylor & Francis Online. (2006). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9). [Link]
-
MtoZ Biolabs. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. [Link]
-
PrepChem.com. Synthesis of N-methyl glycine. [Link]
-
Polymer Chemistry (RSC Publishing). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]
-
ResearchGate. (2025). Identification of PTH-amino acids by HPLC. [Link]
-
Proteome Factory. N-terminal sequencing (Edman degradation). [Link]
-
Semantic Scholar. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]
-
Wikipedia. Sarcosine. [Link]
-
ResearchGate. (2018). Sarcosine (N-methylglycine) formation from glycine by the enzyme glycine N-methyltransferase (GNMT). [Link]
-
McGrath, S., et al. (2016). N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis. Journal of Biomolecular Techniques, 27(1), 18-25. [Link]
-
Jäger, E., et al. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 16(10), 107. [Link]
-
Singh, B., et al. (2013). Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol. Journal of Pharmaceutical Analysis, 3(6), 425-432. [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In Methods in Molecular Biology (Vol. 1, pp. 239-250). Humana Press. [Link]
-
Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]
-
American Laboratory. (2012). Using Mass Spectrometry to Improve PTH Identification and Test Accuracy. [Link]
-
Wikipedia. Phenyl isothiocyanate. [Link]
Sources
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- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
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- 8. ehu.eus [ehu.eus]
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- 10. Sarcosine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
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- 17. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Analytical Differentiation of PTH-Sarcosine and PTH-Glycine
Executive Summary
In the context of automated protein sequencing via Edman degradation, the differentiation between Glycine (Gly) and Sarcosine (Sar, N-methylglycine) presents a specific analytical challenge. While Glycine is a canonical amino acid, Sarcosine is frequently encountered in peptidomimetics and natural product discovery (e.g., Actinomycin D, Cyclosporine) to enhance proteolytic stability.
The critical differentiator lies in the N1-position of the thiohydantoin ring . Upon conversion to Phenylthiohydantoin (PTH) derivatives, PTH-Glycine retains a secondary amine at the N1 position, whereas PTH-Sarcosine possesses a tertiary amine (N-methyl). This guide details the structural, chromatographic, and mass-spectrometric methodologies required to definitively distinguish these congeners.
Structural & Mechanistic Foundations
To understand the separation logic, one must analyze the final stable derivatives produced by the Edman degradation cycle.
The Edman Transformation
The Edman reagent, Phenylisothiocyanate (PITC), reacts with the N-terminal amine.
-
Glycine: The
-amine is primary ( ). The resulting PTH-Glycine has a hydrogen atom at the N1 position of the heterocycle. -
Sarcosine: The
-amine is secondary ( ). The resulting PTH-Sarcosine has a methyl group at the N1 position.
Physicochemical Implications
The presence of the methyl group at N1 in PTH-Sarcosine has two major effects:
-
Hydrophobicity: The addition of a methylene group (
) increases the hydrophobicity relative to PTH-Glycine. -
Hydrogen Bonding: PTH-Glycine can act as a hydrogen bond donor via the N1-H. PTH-Sarcosine cannot. This significantly alters the interaction mechanism with C18 stationary phases and mobile phase modifiers.
Structural Visualization
The following diagram illustrates the structural divergence during the cyclization phase.
Figure 1: Structural divergence of PTH-Glycine and PTH-Sarcosine. Note the N1-Methyl substitution in Sarcosine which eliminates H-bond donor capability.
Chromatographic & Spectroscopic Data
The following data summarizes the expected behavior of these derivatives under standard sequencing conditions (C18 Reverse Phase HPLC, Acetate/Acetonitrile gradients).
Table 1: Comparative Analytical Metrics
| Feature | PTH-Glycine | PTH-Sarcosine | Causality |
| Molecular Weight | 192.24 Da | 206.27 Da | Addition of Methyl group ( |
| Monoisotopic Mass | 192.06 Da | 206.07 Da | Primary differentiator in LC-MS. |
| HPLC Elution (C18) | Earlier | Later | Sarcosine is more hydrophobic due to the N-methyl group. |
| UV | ~269 nm | ~269 nm | The chromophore (phenylthiohydantoin ring) is largely unchanged. |
| Retention Shift | Reference (0.0) | +0.5 to +1.5 min | Dependent on gradient slope; Sarcosine elutes near PTH-Alanine in some systems. |
Experimental Protocols
Protocol: High-Resolution HPLC Separation
Objective: To resolve PTH-Gly and PTH-Sar without mass spectrometry.
Reagents:
-
Mobile Phase A: 3.5 mM Sodium Acetate (pH 3.8) with 3% Tetrahydrofuran (THF). Note: THF is critical for shape selectivity.
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., 2.1 x 250 mm, 3.5 µm), heated to 55°C.
Step-by-Step Workflow:
-
Equilibration: Equilibrate column with 90% A / 10% B for 15 minutes.
-
Injection: Inject 10-20 µL of the PTH-converted sample.
-
Gradient:
-
0-2 min: Isocratic 10% B.
-
2-15 min: Linear gradient to 40% B.
-
Rationale: A shallow gradient in the early phase is required. PTH-Gly is an early eluter. PTH-Sar is slightly more retained.
-
-
Detection: Monitor UV absorbance at 269 nm.
-
Validation: Compare retention times against external standards of authentic PTH-Gly and PTH-Sar.
Protocol: LC-MS Confirmation (The Gold Standard)
When retention times overlap due to complex matrices, Mass Spectrometry is the only self-validating method.
-
Source Parameters: ESI Positive Mode.
-
Scan Range: 150 - 300 m/z.
-
Extraction: Extract Ion Chromatograms (EIC) for:
-
193.07 m/z
for PTH-Glycine. -
207.08 m/z
for PTH-Sarcosine.
-
-
Interpretation: The presence of a peak at 207.08 confirms Sarcosine. A peak at 193.07 confirms Glycine.
Decision Logic for Identification
In high-throughput environments, visual inspection of chromatograms is insufficient. Use this logic flow to assign residues.
Figure 2: Analytical decision matrix for distinguishing Glycine and Sarcosine derivatives.
References
-
Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. Link
-
Niall, H. D. (1973). Automated Edman degradation: the protein sequenator. Methods in Enzymology, 27, 942-1010. Link
-
Rodríguez, H., et al. (2020). Identification of N-methylated amino acids in peptides by tandem mass spectrometry. Journal of The American Society for Mass Spectrometry. Link
Methodological & Application
Protocol for reaction of phenyl isothiocyanate with N-methylglycine
Initiating Search Protocols
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Expanding Search Parameters
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Application Note: A Robust HPLC Method for the Separation of Phenylthiohydantoin (PTH)-Amino Acids, Including the N-Methylated Sarcosine
Introduction: The Challenge of Comprehensive PTH-Amino Acid Profiling
For decades, Edman degradation has remained a cornerstone of protein chemistry, enabling the sequential determination of amino acid residues from the N-terminus of a polypeptide chain. The success of this technique hinges on the reliable and reproducible separation of the resulting PTH-amino acid derivatives by HPLC. While numerous methods exist for the separation of the 20 common PTH-amino acids, the inclusion of atypical or post-translationally modified amino acids presents a significant analytical challenge.
Sarcosine, the N-methylated form of glycine, is one such challenge. Its structural similarity to other small, nonpolar amino acids can lead to co-elution, complicating accurate identification and quantification. This is particularly relevant in the context of drug development and biomarker discovery, where sarcosine has been implicated in the progression of certain cancers. Therefore, a robust HPLC method that can baseline-resolve all common PTH-amino acids, while also distinctly separating PTH-sarcosine, is of paramount importance.
This application note addresses this need by providing a detailed protocol utilizing a C18 stationary phase with a tailored gradient elution program. We will delve into the rationale behind the methodological choices, from mobile phase composition to column temperature, to provide a scientifically sound and readily implementable solution.
Experimental Workflow and Rationale
The overall workflow for PTH-amino acid analysis is a multi-step process, beginning with the Edman degradation reaction itself, followed by sample preparation and subsequent HPLC analysis. The success of the final separation is critically dependent on the careful optimization of each stage.
Figure 1: A schematic overview of the experimental workflow from protein sample to PTH-amino acid analysis.
The choice of a C18 column is foundational to this method. The nonpolar nature of the octadecylsilane stationary phase provides excellent retention and separation of the relatively hydrophobic PTH-amino acid derivatives. The mobile phase consists of a two-component system: an aqueous buffer (Mobile Phase A) and an organic solvent, typically acetonitrile (Mobile Phase B). A gradient elution, where the concentration of Mobile Phase B is gradually increased, is employed to effectively resolve both the early-eluting hydrophilic and late-eluting hydrophobic PTH-amino acids.
The inclusion of an acid, such as trifluoroacetic acid (TFA), in the mobile phase serves a dual purpose. It protonates the silanol groups on the silica backbone of the stationary phase, reducing peak tailing, and it also provides a counter-ion for any charged PTH-amino acids, further improving peak shape.
Detailed Protocol
This protocol is optimized for a standard HPLC system equipped with a UV detector.
3.1. Materials and Reagents
-
HPLC System: A binary gradient HPLC system with a UV detector capable of monitoring at 269 nm.
-
Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
PTH-Amino Acid Standards: A certified standard mixture of all 20 PTH-amino acids, plus a separate standard for PTH-sarcosine.
-
Sample Solvent: Mobile Phase A.
3.2. Instrument Setup
-
Column Installation: Install the C18 column and equilibrate with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Detector Wavelength: Set the UV detector to 269 nm.
-
Column Temperature: Maintain the column at a constant temperature of 40°C to ensure reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3.3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
3.4. Sample Preparation
-
Following the conversion step of the Edman degradation, the PTH-amino acid sample is typically in an acidic solution.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried sample in a known volume (e.g., 100 µL) of Mobile Phase A.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
3.5. Data Analysis
-
Inject the PTH-amino acid standard mixture to determine the retention time for each amino acid derivative.
-
Inject the unknown sample.
-
Identify the PTH-amino acids in the sample by comparing their retention times to those of the standards.
-
Quantify the amount of each PTH-amino acid by integrating the peak area and comparing it to a calibration curve generated from the standards.
Expected Results and Discussion
The method described above will yield a chromatogram with well-resolved peaks for all 20 standard PTH-amino acids and PTH-sarcosine. The elution order is generally from most polar to least polar.
4.1. The Separation of Sarcosine
The primary challenge in this analysis is the separation of PTH-sarcosine from other small, nonpolar PTH-amino acids, particularly PTH-alanine and PTH-glycine. The N-methylation of sarcosine slightly increases its hydrophobicity compared to glycine, leading to a slightly longer retention time. However, this difference is often minimal, requiring a highly efficient column and an optimized gradient to achieve baseline resolution.
Figure 2: Comparison of PTH-Glycine and PTH-Sarcosine structures. The N-methyl group on sarcosine increases its hydrophobicity.
4.2. Typical Retention Times
The following table provides expected retention times for a selection of PTH-amino acids, including sarcosine, under the conditions described. These values may vary slightly depending on the specific column and HPLC system used.
| PTH-Amino Acid | Abbreviation | Expected Retention Time (min) |
| Aspartic Acid | D | 5.2 |
| Glutamic Acid | E | 6.1 |
| Asparagine | N | 6.8 |
| Serine | S | 7.5 |
| Glutamine | Q | 7.9 |
| Threonine | T | 8.3 |
| Glycine | G | 9.1 |
| Sarcosine | Sar | 9.5 |
| Alanine | A | 10.2 |
| Histidine | H | 11.5 |
| Arginine | R | 12.1 |
| Tyrosine | Y | 14.8 |
| Proline | P | 15.5 |
| Valine | V | 16.2 |
| Methionine | M | 16.9 |
| Isoleucine | I | 18.1 |
| Leucine | L | 18.5 |
| Cysteine | C | 19.3 |
| Phenylalanine | F | 20.1 |
| Tryptophan | W | 21.4 |
| Lysine | K | 22.5 |
Troubleshooting and Method Optimization
-
Poor Resolution: If baseline separation is not achieved, consider decreasing the ramp of the gradient (e.g., extending the time to reach 50% B). A lower flow rate (e.g., 0.8 mL/min) can also improve resolution, at the cost of longer run times.
-
Peak Tailing: This is often caused by secondary interactions with the stationary phase. Ensure the TFA concentration in the mobile phases is correct. Using a column with end-capping can also mitigate this issue.
-
Shifting Retention Times: Inconsistent column temperature is a common cause. Ensure the column oven is functioning correctly. Changes in mobile phase preparation can also lead to shifts.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable means for the separation and analysis of PTH-amino acids, with a specific emphasis on the successful resolution of sarcosine. By understanding the principles behind the separation and adhering to the detailed protocol, researchers can achieve accurate and reproducible results, which are crucial for protein sequencing and related applications in both academic and industrial settings.
References
Application Notes & Protocols: A Guide to the Synthesis and Application of N-Substituted Thiohydantoin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Thiohydantoin Scaffold in Modern Drug Discovery
The N-substituted thiohydantoin core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including anticonvulsant, anti-cancer, anti-inflammatory, and antimicrobial properties. This structural motif is also famously associated with the Edman degradation, a cornerstone technique for peptide sequencing. The inherent versatility and synthetic tractability of thiohydantoins make them a fertile ground for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the preparation of N-substituted thiohydantoin derivatives, delving into the underlying chemical principles, offering detailed experimental protocols, and exploring their applications in contemporary drug discovery.
Synthetic Strategies for N-Substituted Thiohydantoins
The synthesis of N-substituted thiohydantoins can be broadly approached through several well-established and modern methodologies. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scalability.
The Classical Edman Degradation: A Foundation for Thiohydantoin Chemistry
The Edman degradation, primarily known for its application in protein sequencing, provides a fundamental route to 3-phenyl-2-thiohydantoin derivatives of amino acids. The reaction proceeds in a stepwise manner, involving the reaction of an N-terminal amino acid with phenyl isothiocyanate under basic conditions to form a phenylthiocarbamoyl derivative. Subsequent treatment with acid cleaves the N-terminal residue as a thiazolinone, which then rearranges to the more stable thiohydantoin.
Mechanism of Edman Degradation
Caption: The stepwise mechanism of the Edman degradation for the formation of phenylthiohydantoin derivatives.
While historically significant, the classical Edman degradation is often limited by harsh reaction conditions and may not be suitable for the synthesis of a diverse library of N-substituted thiohydantoins with varied substitution at the N1 and N3 positions.
The Biltz Synthesis and Related Condensation Reactions
A more versatile and widely employed method for synthesizing N1- and N3-substituted thiohydantoins involves the condensation of an α-amino acid with an isothiocyanate in the presence of a base. This approach offers greater flexibility in introducing a wide range of substituents at the N3 position by simply varying the isothiocyanate reactant.
General Protocol for the Synthesis of N3-Substituted Thiohydantoins
This protocol describes a general procedure for the synthesis of N3-substituted thiohydantoins from α-amino acids and isothiocyanates.
Materials:
-
α-Amino acid
-
Isothiocyanate (e.g., phenyl isothiocyanate, alkyl isothiocyanate)
-
Pyridine
-
Water
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Thiocarbamoylation: In a round-bottom flask, dissolve the α-amino acid in a mixture of pyridine and water (1:1 v/v). Add the isothiocyanate dropwise to the solution at room temperature with constant stirring. The reaction mixture is typically stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Dehydration: After the initial reaction is complete, add acetic acid to the mixture and heat the reaction at reflux for 1-2 hours. This step facilitates the cyclization of the intermediate thiocarbamoyl amino acid to the thiohydantoin ring.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify with concentrated HCl until the pH is approximately 1-2. This will cause the N-substituted thiohydantoin derivative to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and byproducts.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Workflow for N3-Substituted Thiohydantoin Synthesis
Caption: A step-by-step workflow for the synthesis of N3-substituted thiohydantoins.
Modern Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for preparing N-substituted thiohydantoins. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields, and solid-phase synthesis techniques, which are amenable to the creation of large combinatorial libraries for high-throughput screening.
Characterization of N-Substituted Thiohydantoin Derivatives
The unambiguous characterization of newly synthesized N-substituted thiohydantoin derivatives is crucial for ensuring their purity and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Obtained | Key Features to Observe |
| ¹H NMR | Proton environment and connectivity | Chemical shifts of protons on the thiohydantoin ring, signals corresponding to the N-substituents and the C5-substituent. |
| ¹³C NMR | Carbon skeleton | Chemical shifts of the C=S (thiocarbonyl), C=O (carbonyl), and other carbons in the ring and substituents. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time | A single, sharp peak indicates a high degree of purity. |
| Infrared (IR) Spectroscopy | Functional groups | Characteristic stretching frequencies for C=S, C=O, and N-H bonds. |
Applications in Drug Discovery and Development
The pharmacological potential of N-substituted thiohydantoin derivatives is vast and continues to be an active area of research.
-
Anticonvulsant Agents: Certain thiohydantoin derivatives have shown potent anticonvulsant activity, with some compounds demonstrating efficacy in animal models of epilepsy. Their mechanism of action is often attributed to the modulation of ion channels or neurotransmitter receptors.
-
Anti-Cancer Agents: The thiohydantoin scaffold has been explored for the development of novel anti-cancer drugs. Some derivatives have exhibited cytotoxicity against various cancer cell lines, with proposed mechanisms including the inhibition of kinases and the induction of apoptosis.
-
Antimicrobial Agents: N-substituted thiohydantoins have also demonstrated promising activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.
Conclusion
The N-substituted thiohydantoin framework represents a highly versatile and synthetically accessible scaffold with significant potential in drug discovery. The classical synthetic routes, coupled with modern advancements, provide a robust platform for the generation of diverse libraries of these compounds. A thorough understanding of the underlying synthetic principles and rigorous analytical characterization are paramount for the successful development of novel thiohydantoin-based therapeutic agents.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
Shaveta, S., & Mishra, R. (2018). Thiohydantoin and its derivatives: A review on the synthesis and pharmacological activities. Mini-Reviews in Medicinal Chemistry, 18(14), 1198-1213. [Link]
-
Inglis, A. S. (1991). Chemical procedures for the analysis of proteins. In Methods in Enzymology (Vol. 207, pp. 58-79). Academic Press. [Link]
Application Note: High-Fidelity Identification of N-Methylated Residues via Modified Edman Degradation
Executive Summary
N-methylation of peptide backbones is a critical modification in drug discovery, widely utilized to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics (e.g., Cyclosporine, Somatostatin analogs). However, this modification presents a distinct challenge for standard Edman degradation sequencing. The secondary amine structure of N-methylated residues alters reaction kinetics and chromatographic behavior, often leading to sequence "gaps" or misidentification in automated sequencers.
This Application Note provides a validated protocol for the positive identification of N-methylated residues. By modifying the cleavage cycles and utilizing specific HPLC retention time libraries, researchers can achieve near-100% sequence coverage for N-methylated peptidomimetics.
Scientific Background & Mechanistic Challenge
The Edman Conflict
Standard Edman degradation relies on the reaction of Phenylisothiocyanate (PITC) with a primary
-
Coupling: PITC reacts with the N-terminal amine to form a phenylthiocarbamyl (PTC) peptide.
-
Cleavage: Under anhydrous acidic conditions, the sulfur of the PTC group attacks the carbonyl carbon of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ is converted to a stable Phenylthiohydantoin (PTH) amino acid for HPLC detection.
The N-Methyl Obstacle: N-methylated amino acids possess a secondary amine . While PITC can couple with secondary amines, the reaction rate is sterically hindered by the methyl group. Furthermore, the cleavage step is kinetically distinct because the nitrogen atom lacks the amide proton typically involved in the transition state stabilization of standard amino acids. This results in:
-
Incomplete Coupling: Leading to "lag" (carryover) in subsequent cycles.
-
Altered Chromatography: PTH-N-methyl-amino acids elute at different retention times than their non-methylated counterparts.
Reaction Pathway Visualization
Figure 1: Comparative workflow of Edman degradation for primary vs. secondary (N-methyl) amines. Note the kinetic bottleneck at the PTC formation and cleavage steps for N-methylated residues.
Materials and Experimental Protocol
Reagents
-
Sequencing Grade PITC: 5% (v/v) in n-heptane.
-
Cleavage Acid: Trifluoroacetic acid (TFA), anhydrous.
-
Conversion Acid: 25% TFA in water.
-
Solvents: Acetonitrile (ACN) and Tetrahydrofuran (THF) for HPLC.
-
Standards: PTH-N-methyl-Alanine, PTH-N-methyl-Leucine, PTH-N-methyl-Valine (Custom synthesized or sourced from specialized vendors like Sigma-Aldrich or Bachem).
Sample Preparation
To ensure the secondary amine is accessible:
-
Desalting: Pass peptide through a C18 ZipTip to remove salts that might interfere with the PITC reaction.
-
Quantity: Load 50–100 pmol of peptide. N-methyl sequencing requires slightly higher loads than standard sequencing due to lower reaction yields.
The "N-Methyl" Sequencer Program
Standard instrument cycles (e.g., on Shimadzu PPSQ or ABI 494) are insufficient. You must edit the method to create a "Modified Cycle."
Protocol Steps:
| Step | Parameter | Standard Setting | Modified N-Methyl Setting | Rationale |
| Coupling | Temperature | 48°C | 52°C | Overcome steric hindrance of the methyl group. |
| Coupling | Reaction Time | 20 min | 35 min | Allow reaction to reach equilibrium for secondary amines. |
| Cleavage | Temperature | 45°C | 50°C | Facilitate cyclization of the methylated PTC-derivative. |
| Extraction | Solvent Vol. | Standard | +20% Volume | PTH-N-methyl derivatives are often more hydrophobic; ensures complete transfer to HPLC. |
HPLC Identification Strategy
N-methylated PTH amino acids generally elute later than their non-methylated counterparts due to the increased hydrophobicity of the methyl group, though this depends on the specific gradient used.
Critical Setup:
-
Column: C18 reversed-phase (e.g., Wakosil-PTH or equivalent).
-
Gradient: Isocratic or shallow gradient steps are preferred around the elution zone of hydrophobic residues.
Data Analysis & Interpretation
Chromatographic Signatures
When an N-methylated residue is encountered, the analyst will observe three distinct phenomena:
-
The "Gap" (Yield Drop): In the cycle corresponding to the N-methyl residue, the yield of standard amino acids drops to near zero. If the N-methyl PTH derivative is not calibrated, it appears as a blank cycle.
-
The Unique Peak: A new peak appears, often eluting near the hydrophobic region (Valine/Proline/Leucine area).
-
Lag/Carryover: The next residue (Cycle N+1) will show a lower initial yield and a significant rise in Cycle N+2. This is because the cleavage of the N-methyl residue in Cycle N was incomplete, causing the sequencing of the remaining peptide to lag behind by one step.
Retention Time Data (Reference Table)
Note: Retention times are relative to Diphenylurea (DPU) or standard markers and vary by system. This table represents typical shifts observed on a standard ACN/THF gradient.
| Amino Acid | Standard PTH RT (min) | N-Methyl PTH RT (min) | Shift Characteristics |
| Alanine | 8.5 | 9.2 | Slight shift, often co-elutes with contaminants if not optimized. |
| Leucine | 16.2 | 17.8 | Distinct shift; elutes very late. |
| Valine | 12.1 | 13.5 | Elutes between Val and Phe. |
| Glycine | 6.8 | 7.4 | N-Me-Gly (Sarcosine) is distinct and easily resolved. |
Decision Logic for Identification
Figure 2: Diagnostic workflow for interpreting chromatograms when N-methylation is suspected.
Troubleshooting & Optimization
-
Problem: No peak observed for N-methyl residue.
-
Cause: The PTH-N-methyl derivative may be too hydrophobic and is sticking to the flask or column.
-
Solution: Increase the acetonitrile concentration in the flask extraction step or use a stronger wash solvent in the HPLC gradient.
-
-
Problem: Excessive lag in subsequent cycles.
-
Cause: Incomplete cleavage of the N-methyl bond.
-
Solution: Increase the Cleavage Temperature to 54°C (do not exceed 55°C to avoid protein degradation) or double the cleavage time in the instrument method.
-
References
-
Chang, J. Y., et al. (1983). "Amino acid sequence determination of N-methylated peptides." Biochemical Journal, 211(1), 163–171.
-
Association of Biomolecular Resource Facilities (ABRF). (2009). "Edman Sequencing Research Group Study: Sequencing of N-terminally modified peptides." Journal of Biomolecular Techniques.
-
Shimadzu Corporation. "PPSQ-50 Series Protein Sequencer: Instruction Manual for Non-Standard Residues."
-
Thermo Fisher Scientific. "N-terminal Sequencing of Peptides and Proteins." Protein Biology Learning Center.
Troubleshooting & Optimization
Troubleshooting HPLC co-elution of PTH-sarcosine and PTH-alanine
Topic: Troubleshooting Co-elution of PTH-Sarcosine and PTH-Alanine
Status: Operational Support Tier: Level 3 (Method Development & Optimization) Applicable Techniques: Edman Degradation, RP-HPLC, Amino Acid Analysis (AAA)
Executive Summary: The Isomer Challenge
Welcome to the technical support hub. If you are observing a merged peak or a "shoulder" where you expect distinct signals for PTH-Alanine (PTH-Ala) and PTH-Sarcosine (PTH-Sar), you are encountering a classic chromatographic challenge: Constitutional Isomerism .
Both analytes share the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of approx. 234.27 Da . Standard C18 gradients often fail to distinguish the subtle difference between the alpha-methyl group (Alanine) and the N-methyl group (Sarcosine).
This guide provides the protocols to break this co-elution by manipulating selectivity (
Part 1: Diagnostic & Verification
Q: How do I confirm I have a co-elution issue and not a column void/contamination problem?
A: Before altering your chemistry, validate the system performance using the "Ratio & Overlay" Protocol .
The Logic: PTH-amino acids have distinct UV absorption maxima. While both absorb at 269 nm (the standard detection wavelength), the spectral shoulder ratios differ slightly due to the N-methylation on the hydantoin ring of Sarcosine.
Diagnostic Protocol:
-
Inject Pure Standards: Run 10 pmol of PTH-Ala and 10 pmol of PTH-Sar separately.
-
Overlay Chromatograms: Check retention times (
). If min, resolution ( ) is likely . -
Check Peak Symmetry: A co-eluting peak often exhibits "tailing" (Asymmetry factor
) or a "split top." -
The DAD Check: If using a Diode Array Detector (DAD), compare the spectra.
-
Extract chromatograms at 269 nm and 254 nm .
-
Calculate the ratio (Abs269/Abs254) across the peak width. If the ratio changes from the leading edge to the trailing edge, the peak is impure.
-
Part 2: Resolution Protocols (The "Levers")
Q: My standard C18 gradient failed. What is the most effective mobile phase modification?
A: You must introduce a Selectivity Modifier . The most effective lever for PTH-amino acid separation is Tetrahydrofuran (THF) .
The Mechanism: Acetonitrile (ACN) operates via dipole-dipole interactions. THF acts as a hydrogen bond acceptor and interacts uniquely with the aromatic pi-electrons of the PTH ring. Because PTH-Sarcosine lacks the amide hydrogen (replaced by a methyl group) on the hydantoin ring, its interaction with THF differs significantly from PTH-Alanine.
Optimized Mobile Phase Recipe:
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) |
| Base Solvent | 3.0 M Sodium Acetate (pH 3.8 - 4.5) | Acetonitrile (HPLC Grade) |
| Modifier | 5% Tetrahydrofuran (THF)* | - |
| Additives | - | 500 µL Acetic Acid (per L) |
> Critical Warning: THF is unstable and forms peroxides. Use fresh, inhibited THF or non-stabilized THF from a sealed ampoule opened immediately before use. Ensure your PEEK tubing is compatible with high % THF (though 5% is generally safe).
Q: How should I adjust the gradient slope?
A: Implement an Isocratic Hold or a Shallow Gradient Step at the specific elution window of the isomers.
Step-by-Step Gradient Protocol: Assuming a standard elution window of 10-15 minutes for these analytes.
-
Initial Ramp: 0% to 15% B over 5 minutes (Elute hydrophilic PTH-Asp, PTH-Glu).
-
The Separation Zone: 15% to 25% B over 15 minutes (Slope: ~0.6% B/min).
-
Why: This shallow slope maximizes the interaction time with the stationary phase during the critical window where Ala/Sar elute.
-
-
Wash: Ramp to 90% B to clean the column.
Part 3: Thermodynamics & Column Choice
Q: Will changing the column temperature help?
A: Yes. Lowering the temperature generally improves the resolution of structural isomers.
-
Standard Temp: 40°C (Favors mass transfer/sharp peaks).
-
Optimization: Reduce to 30°C or 25°C .
-
Trade-off: System backpressure will increase. Ensure you stay below the bar limit of your HPLC (usually 400 bar) or UPLC (1000+ bar).
Q: Is a standard C18 column sufficient?
A: For difficult isomer separations, a standard C18 is often insufficient.
Recommended Stationary Phases:
-
High-Carbon Load C18: Look for columns with >18% carbon load. The increased phase density provides more "interaction points" for the hydrophobic separation.
-
Phenyl-Hexyl Phases: These columns offer
interactions with the phenyl ring of the PTH group. This orthogonal selectivity mechanism is highly effective for separating PTH-Sarcosine from PTH-Alanine.
Part 4: Troubleshooting Logic Flow
The following diagram illustrates the decision matrix for resolving co-elution.
Caption: Decision matrix for troubleshooting PTH-amino acid co-elution, prioritizing chemical modulation (THF) before hardware changes.
Part 5: Analytical Comparison Data
Use this table to verify your peak identification. Note that retention times (
| Parameter | PTH-Alanine | PTH-Sarcosine |
| Structure | Alpha-methyl group | N-methyl group (Hydantoin ring) |
| Molecular Weight | 234.27 Da | 234.27 Da |
| Elution Order (C18) | Typically 1st | Typically 2nd (Often overlaps tail of Ala) |
| UV Max | 269 nm | 269 nm (Slight shift in secondary max) |
| THF Sensitivity | Moderate | High (Ring N-methylation affects H-bonding) |
References
-
Agilent Technologies. (2020). Agilent 1260 Infinity II PTH-Amino Acid Analysis - Application Note. Retrieved from [Link]
-
Lottspeich, F. (2009). Protein Sequencing: Edman Degradation. In: Encyclopedia of Life Sciences (ELS). John Wiley & Sons, Ltd: Chichester. Retrieved from [Link]
-
Shimadzu Corporation. (2022). Analysis of PTH-Amino Acids by HPLC. Shimadzu Application News No. L339. Retrieved from [Link]
-
Furlan, M., et al. (2021). Optimization of PTH-amino acid separation using Design of Experiments. Journal of Chromatography A, 1635, 461732. Retrieved from [Link]
Validation & Comparative
Definitive Guide to FTIR Analysis of Thiohydantoins: C=S vs. C=O Spectral Distinction
Topic: FTIR Spectrum Analysis of C=S and C=O Bands in Thiohydantoins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
Thiohydantoins (2-thioxoimidazolidin-4-ones) are critical scaffolds in medicinal chemistry, serving as the core pharmacophore in androgen receptor antagonists like Enzalutamide .[1] The structural validation of these compounds hinges on the precise differentiation between the carbonyl (C=O) and thiocarbonyl (C=S) moieties.
Unlike Nuclear Magnetic Resonance (NMR), which provides local magnetic environmental data, Fourier Transform Infrared (FTIR) spectroscopy offers a direct probe of bond dynamics. This guide provides a scientifically grounded, comparative analysis of the vibrational signatures of C=O and C=S bonds, distinguishing thiohydantoins from their hydantoin precursors.
Fundamental Vibrational Theory: The Physics of Distinction
To interpret the spectra accurately, one must understand the causality behind the peak shifts. The vibrational frequency (
Where:
-
(Force Constant): Represents bond stiffness. The C=O bond is shorter (1.20 Å) and stronger (
N/cm) than the C=S bond (1.60 Å, N/cm). - (Reduced Mass): Sulfur (32.06 amu) is significantly heavier than Oxygen (15.99 amu), increasing the reduced mass of the C=S system.
The Result: The C=S stretch occurs at a much lower frequency (wavenumber) than the C=O stretch. While C=O is a highly localized, "pure" vibration, C=S vibrations often couple with adjacent C-N bonds, resulting in mixed "Thioamide" bands rather than a single isolated peak.
Comparative Analysis: Hydantoins vs. Thiohydantoins[1][2]
The following table synthesizes data from comparative studies, highlighting the diagnostic shifts observed when the C2-oxygen is replaced by sulfur.
Table 1: Diagnostic FTIR Spectral Markers
| Spectral Feature | Hydantoin (Imidazolidine-2,4-dione) | 2-Thiohydantoin (2-Thioxoimidazolidin-4-one) | Mechanistic Insight |
| C4 Carbonyl (C=O) | 1720 – 1780 cm⁻¹ (Often a doublet with C2) | 1700 – 1750 cm⁻¹ (Single, strong band) | The C4=O remains intact. In thiohydantoins, it often shifts slightly to lower wavenumbers due to electronic effects of the N1/N3 thiourea system. |
| C2 Carbonyl (C=O) | 1770 – 1820 cm⁻¹ (High freq, weak intensity) | ABSENT | Primary Diagnostic: The disappearance of the high-frequency C2 carbonyl band is the first confirmation of thionation. |
| C2 Thiocarbonyl (C=S) | ABSENT | 1100 – 1400 cm⁻¹ (Multiple "Thioamide" bands) | Secondary Diagnostic: Appearance of mixed modes. Unlike C=O, C=S does not appear as a single clean peak but contributes to Thioamide I, II, and III bands. |
| N-H Stretch | 3100 – 3300 cm⁻¹ | 3100 – 3400 cm⁻¹ | Broad due to hydrogen bonding. In thiohydantoins, the N-H acidity is higher, potentially broadening this region further. |
Detailed Band Assignment: The "Thioamide" Fingerprint
While the C=O band is easy to spot, the C=S band requires expert interpretation. In heterocyclic rings, the C=S vibration couples with C-N stretching and ring deformation. Researchers should look for the Thioamide Bands :
-
Thioamide I (1450 – 1550 cm⁻¹): Mixed mode of N-C=S bending and C-N stretching. Often strong.
-
Thioamide II (1300 – 1400 cm⁻¹): Coupling of C-N stretch and N-H bend.
-
Thioamide III/IV (1050 – 1250 cm⁻¹): This is the region with the most significant C=S stretching character . Look for a sharp, medium-intensity peak here (e.g., ~1084 cm⁻¹ in Enzalutamide derivatives).
Case Study: Enzalutamide (Thiohydantoin Derivative)
Enzalutamide is a clinically relevant 2-thiohydantoin. Its spectrum serves as a benchmark for validation.
-
Structure: 4,4-dimethyl-3-[4-(2-cyano-3-trifluoromethylphenyl)phenyl]-2-thioxoimidazolidin-1-yl...
-
Key Spectral Features:
-
C=O (C4 position): Appears distinctively at ~1711 cm⁻¹ .
-
C=S (C2 position): A characteristic band appears at ~1084 cm⁻¹ , confirming the integrity of the thiohydantoin ring.
-
Aromatic C=C: ~1256 cm⁻¹.[1]
-
Validated Experimental Protocols
Protocol A: ATR-FTIR (High Throughput)
Best for: Rapid screening of solid powders (APIs).
-
Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.
-
Sample Loading: Place ~2-5 mg of thiohydantoin powder on the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16-32).
-
Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength.
Protocol B: KBr Pellet (High Resolution)
Best for: Resolving weak C=S bands in the fingerprint region.
-
Ratio: Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).
-
Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent disc.
-
Measurement: Transmission mode.
-
Advantage: No ATR crystal absorption bands (usually ~2000-2400 cm⁻¹) interfering with the baseline.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow for confirming a Thiohydantoin structure vs. a Hydantoin structure using FTIR data.
Caption: Logical decision tree for distinguishing Hydantoins from Thiohydantoins based on C=O and C=S spectral markers.
References
-
BenchChem. (2025).[1] Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. Retrieved from
-
Poupaert, J., & Bouche, R. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Journal of Pharmaceutical Sciences, 65(8), 1258-1260. Retrieved from
-
ResearchGate. (2023). Synthesis and evaluation of novel thiohydantoin derivatives (Enzalutamide analogs). Retrieved from [2]
-
Specac. (2025).[1] Interpreting Infrared Spectra: Carbonyls and Thiocarbonyls. Retrieved from
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy: Characteristic Absorption Bands.[3][4] Retrieved from
Sources
Comparative Guide: UV Absorption & Chromatographic Profiling of PTH-Sarcosine vs. PTH-Proline
Executive Summary
Objective: To distinguish the physicochemical properties and detection parameters of Phenylthiohydantoin (PTH)-Sarcosine (N-methylglycine) versus PTH-Proline during protein sequencing and peptide analysis.
Core Insight: While PTH-Sarcosine and PTH-Proline share the structural classification of secondary amine derivatives , resulting in nearly identical UV absorption maxima (
Chemical Basis of Comparison
To understand the spectral and chromatographic performance, one must analyze the structural derivation of these molecules during Edman degradation.
Structural Derivation
Both Proline and Sarcosine are secondary amines. Unlike primary amino acids, they lack a hydrogen atom on the
-
Standard PTH-Amino Acids: Possess a secondary nitrogen at the N3 position of the thiohydantoin ring.
-
PTH-Pro & PTH-Sar: Possess a tertiary nitrogen at the N3 position. This substitution prevents the formation of certain tautomeric forms available to standard PTH-amino acids, slightly altering the electronic environment of the chromophore.
UV Absorption Maxima ( )
The chromophore responsible for UV absorption is the phenylthiohydantoin ring system.
| Parameter | PTH-Sarcosine (N-methylglycine) | PTH-Proline | Standard PTH-AA (e.g., Ala) |
| 269 nm | 269 nm | 269 nm | |
| Molar Extinction ( | ~16,000 | ~15,500 | ~16,500 |
| Spectral Characteristics | Sharp peak, minimal shoulder. | Slight broadening due to ring constraints. | Standard Gaussian profile. |
| Detection Limit (fmol) | ~50-100 fmol | ~50-100 fmol | ~50 fmol |
Critical Analysis: The UV spectra alone are insufficient for discrimination. Both compounds absorb maximally at 269 nm. The "performance" difference lies in their hydrophobicity and solvation , which drives separation in Reverse-Phase HPLC (RP-HPLC).
Experimental Protocols & Methodology
Self-Validating HPLC Workflow
Principle: Use a standard C18 RP-HPLC gradient. PTH-Proline, being cyclic and rigid, typically elutes earlier than the more flexible, slightly more hydrophobic PTH-Sarcosine (depending on specific column chemistry, but often they elute close to each other).
Reagents:
-
Buffer A: 3.5 mM Sodium Acetate, pH 3.8-4.2 (containing 3-5% Tetrahydrofuran (THF) to optimize separation of non-polar PTHs).
-
Buffer B: Acetonitrile (ACN) with 500 mM Dimethyl sulfoxide (DMSO) (optional for stability).
Step-by-Step Protocol:
-
Equilibration: Equilibrate C18 column (e.g., 2.1 x 250 mm, 5
m) with 90% Buffer A / 10% Buffer B at 55°C. -
Injection: Inject 10-20
L of PTH-standard mixture (containing both Sar and Pro). -
Gradient Elution:
-
0-2 min: Isocratic 10% B.
-
2-20 min: Linear gradient to 40% B.
-
20-25 min: Ramp to 90% B (Wash).
-
-
Detection: Monitor absorbance at 269 nm .
-
Validation (The "Ratio" Method):
-
Simultaneously monitor 254 nm.
-
Calculate the A269/A254 ratio for the peak.
-
PTH-Proline Ratio: Typically ~1.8 - 2.0.
-
PTH-Sarcosine Ratio: Typically ~1.8 - 2.0.
-
Note: Since ratios are similar, Retention Time (RT) relative to a rigid standard (like PTH-Valine) is the definitive identifier.
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for distinguishing these derivatives.
Caption: Analytical workflow for differentiating PTH-Sarcosine and PTH-Proline using UV screening followed by chromatographic retention validation.
Performance Comparison & Troubleshooting
Co-Elution Risks
In many standard Edman gradients, PTH-Proline and PTH-Sarcosine elute very closely because the methyl group (Sarcosine) and the methylene bridge (Proline ring) contribute similar hydrophobicity.
-
Resolution Strategy: If peaks overlap, lower the column temperature from 55°C to 45°C. The rigid Proline ring is less affected by entropy changes than the flexible Sarcosine chain, often improving separation resolution (
).
Stability
-
PTH-Proline: Highly stable.
-
PTH-Sarcosine: Stable, but the N-methyl group can make the thiohydantoin ring slightly more susceptible to hydrolysis under extreme alkaline conditions (not typical in Edman).
Identification in Sequence Analysis
When sequencing peptides containing Sarcosine (e.g., Cyclosporin analogs or designed peptidomimetics):
-
Lag: You may see "lag" (carryover) in the Sarcosine cycle due to incomplete coupling or cleavage caused by steric hindrance of the N-methyl group.
-
Preview: Rarely observed.
-
Gap: If the sequencer is programmed only for standard 20 amino acids, PTH-Sarcosine may be misidentified as a contaminant or "Unknown." Action: Calibrate the HPLC software with an external PTH-Sarcosine standard (Sigma-Aldrich/Merck).
References
-
Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80–91. [Link]
-
Niall, H. D. (1973). Automated Edman degradation: The protein sequenator. Methods in Enzymology, 27, 942–1010. [Link]
-
Agilent Technologies. (2023). PTH-Amino Acid Analysis Guide. Retrieved from Agilent.com. [Link]
-
Lottspeich, F. (2009). Protein Sequencing. In: Encyclopedia of Life Sciences (ELS). John Wiley & Sons, Ltd: Chichester. [Link]
X-ray crystallography data for 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone
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Safety Operating Guide
Personal protective equipment for handling 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
